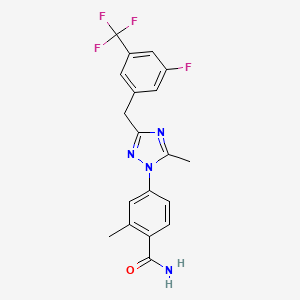

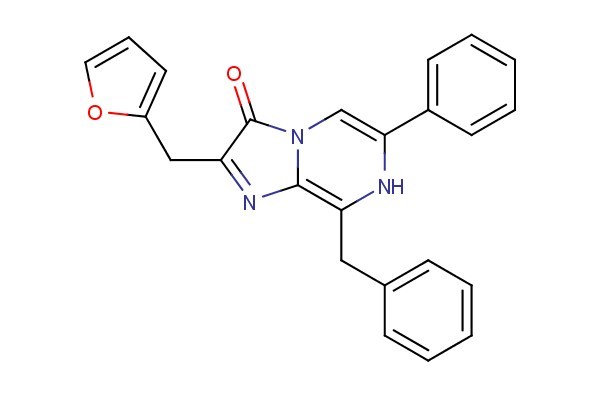

![molecular formula C25H30N4O3 B607631 methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate CAS No. 478908-51-9](/img/structure/B607631.png)

methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GGTI-2166 is a geranylgeranyl transferase I inhibitor. GGTI-2166 inhibit the pOC formation induced by RANKL or TNF-alpha in cultures of both mouse marrow-derived macrophage-colony-stimulating factor (M-CSF) dependent monocytes (MD cells) and the mouse monocyte cell line RAW 264.7 (RAW cells). GGTI-2166 inhibited TRAP activity induced by RANKL or TNF-alpha in both cell cultures and prevented the incorporation of [3H]all-trans geranylgeraniol into prenylated proteins in RAW cells.

Wissenschaftliche Forschungsanwendungen

Synthesis in Heterocyclic Systems : Research by Stanovnik et al. (2003) demonstrated the synthesis of various heterocyclic systems, including oxazolo[4,5-c]quinoline derivatives and 1-aryl-2-phenyl-5-methyl-1H-imidazole-4-carboxylates, starting from compounds like methyl 2-benzoylamino-2-oxobutanoate, which shares structural similarities with the compound (Stanovnik et al., 2003).

Antimicrobial Activity : A study by Mistry et al. (2005) involved the synthesis of various heterocyclic azlactone and imidazolinone derivatives, assessing their antimicrobial activities. This work is relevant for understanding the antimicrobial potential of similar compounds (Mistry et al., 2005).

Preparation of Polyfunctional Heterocyclic Systems : Research by Pizzioli et al. (1998) focused on the preparation of multifunctional compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, which are useful for creating polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyrazoles (Pizzioli et al., 1998).

Cardiotonic Agents : Schnettler et al. (1982) synthesized a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, exhibiting dose-related increases in cardiac contractile force. This study highlights the potential therapeutic applications of structurally related compounds in cardiology (Schnettler et al., 1982).

Nonpeptide Angiotensin II Receptor Antagonists : Sharma et al. (2010) investigated benzimidazoles derivatives, which are structurally related to the compound , as nonpeptide angiotensin II receptor antagonists, indicating potential applications in hypertension management (Sharma et al., 2010).

Chiral Compounds Synthesis : Altman et al. (1990) described the synthesis of chiral vicinal diacylamines through Bamberger ring cleavage of substituted imidazoles, providing insights into the synthesis of chiral compounds related to methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate (Altman et al., 1990).

Electrochemical Properties in Energy Storage : Kowsari et al. (2018) explored the electrochemical properties of N‑benzoyl derivatives of isoleucine, which may inform the utilization of similar compounds in energy storage applications (Kowsari et al., 2018).

Eigenschaften

CAS-Nummer |

478908-51-9 |

|---|---|

Produktname |

methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate |

Molekularformel |

C25H30N4O3 |

Molekulargewicht |

434.5307 |

IUPAC-Name |

methyl (5-(((1H-imidazol-4-yl)methyl)amino)-2'-methyl-[1,1'-biphenyl]-2-carbonyl)-L-leucinate |

InChI |

InChI=1S/C25H30N4O3/c1-16(2)11-23(25(31)32-4)29-24(30)21-10-9-18(27-14-19-13-26-15-28-19)12-22(21)20-8-6-5-7-17(20)3/h5-10,12-13,15-16,23,27H,11,14H2,1-4H3,(H,26,28)(H,29,30)/t23-/m0/s1 |

InChI-Schlüssel |

JXEKQPYTJAWNTO-QHCPKHFHSA-N |

SMILES |

CC(C)C[C@@H](C(OC)=O)NC(C1=CC=C(NCC2=CNC=N2)C=C1C3=CC=CC=C3C)=O |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GGTI2166; GGTI-2166; GGTI 2166. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

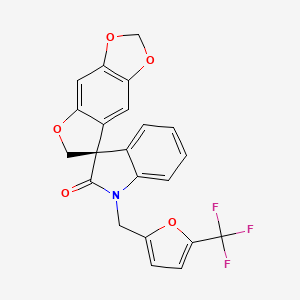

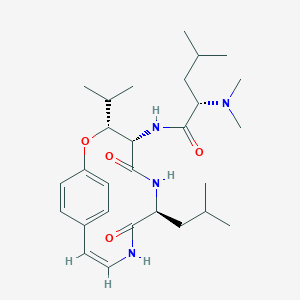

![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

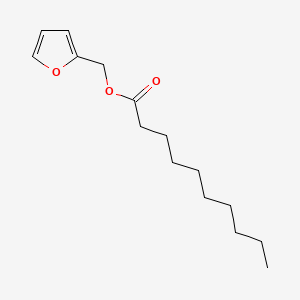

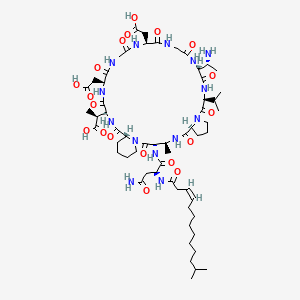

![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)

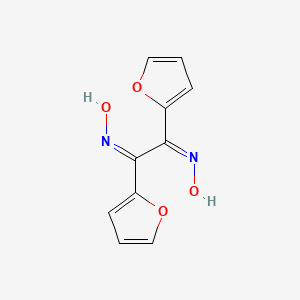

![3-(3,5-Dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B607554.png)

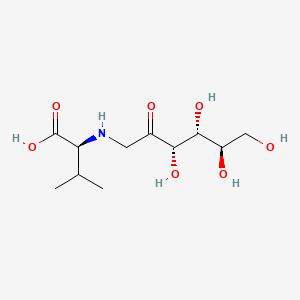

![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)